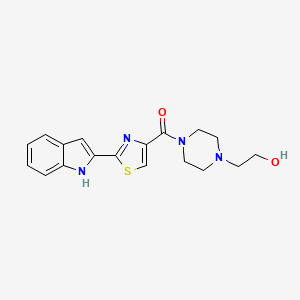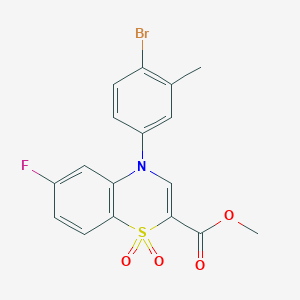
(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of indole, thiazole, and piperazine moieties
Mecanismo De Acción
Target of action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, the primary targets of this compound could be these receptors.
Mode of action
The interaction of the compound with its targets could involve the indole nucleus binding to the receptors, leading to changes in the receptors’ activity .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound could affect multiple biochemical pathways related to these activities.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities of indole derivatives, the effects could be diverse .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Indole-Thiazole Intermediate
Starting Materials: Indole-2-carboxylic acid and thioamide.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiazole ring.
Intermediate: 2-(1H-indol-2-yl)thiazole.
-
Attachment of the Piperazine Moiety
Starting Materials: 2-(1H-indol-2-yl)thiazole and 4-(2-hydroxyethyl)piperazine.
Reaction Conditions: The reaction is typically performed under basic conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up: Using larger reaction vessels and continuous flow reactors.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidized derivatives of the indole or piperazine moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduced forms of the carbonyl group or other reducible functionalities.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Products: Substituted derivatives at various positions on the indole, thiazole, or piperazine rings.
Aplicaciones Científicas De Investigación
(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique reactivity and stability.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
- Studied for its ability to interact with various biological targets.
-
Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: can be compared with other compounds that contain indole, thiazole, or piperazine moieties:
-
Indole Derivatives
Example: Indole-3-acetic acid.
Comparison: Both compounds share the indole core but differ in their additional functional groups and biological activities.
-
Thiazole Derivatives
Example: Thiamine (Vitamin B1).
Comparison: Thiazole ring is common, but the overall structure and function differ significantly.
-
Piperazine Derivatives
Example: Ciprofloxacin.
Comparison: Both contain piperazine, but their applications and mechanisms of action are distinct.
Propiedades
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-10-9-21-5-7-22(8-6-21)18(24)16-12-25-17(20-16)15-11-13-3-1-2-4-14(13)19-15/h1-4,11-12,19,23H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHPHVKUOPUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)


![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2679679.png)
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2679680.png)

![1-(8-{[(3-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2679682.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2679685.png)
![methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2679689.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride](/img/structure/B2679694.png)
![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)
![(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2679696.png)
